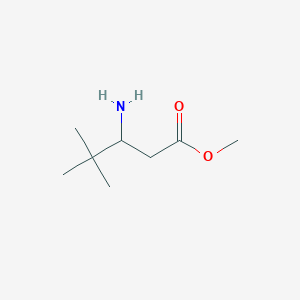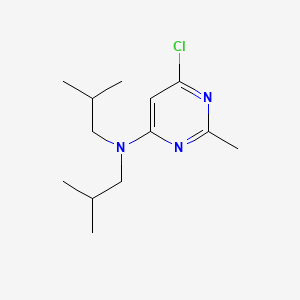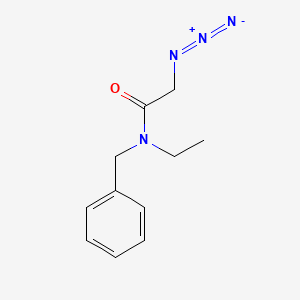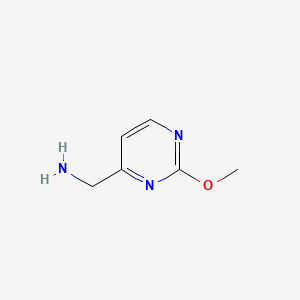
3-Amino-4,4-diméthylpentanoate de méthyle
Vue d'ensemble
Description
Methyl 3-Amino-4,4-dimethylpentanoate is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-Amino-4,4-dimethylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-Amino-4,4-dimethylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine
Dans le domaine médical, le 3-Amino-4,4-diméthylpentanoate de méthyle est exploré pour son potentiel en tant que composant de base dans la synthèse de molécules plus complexes. Il pourrait être utilisé dans le développement de nouveaux composés pharmaceutiques en raison de sa structure semblable à celle d'un acide aminé, qui est un élément fondamental de la synthèse peptidique .
Agriculture
Ce composé peut servir d'intermédiaire dans la création de produits chimiques agricoles. Sa structure suggère une utilité potentielle dans la synthèse d'herbicides ou de pesticides sûrs et efficaces, contribuant ainsi aux stratégies de protection des cultures et d'amélioration des rendements .
Science des matériaux
Le this compound pourrait être étudié pour son application en science des matériaux, en particulier dans la synthèse de nouveaux polymères. Ses propriétés chimiques uniques pourraient permettre le développement de matériaux avec une durabilité, une flexibilité ou d'autres caractéristiques souhaitables améliorées .
Science environnementale
Les chercheurs pourraient explorer l'utilisation de ce composé en science environnementale, en particulier dans les processus de biorémédiation. Sa structure chimique pourrait être bénéfique dans la dégradation ou la neutralisation des polluants environnementaux, contribuant ainsi au nettoyage des sites contaminés .
Biochimie
En biochimie, le this compound pourrait être utilisé dans des études enzymatiques ou comme réactif dans des essais métaboliques. Il pourrait jouer un rôle dans la compréhension des interactions enzyme-substrat ou dans le développement d'essais pour mesurer l'activité de certaines voies biochimiques .
Pharmacologie
Les applications pharmacologiques potentielles du composé incluent son utilisation comme précurseur dans la conception et la synthèse de médicaments. Son groupe fonctionnel amino en fait un candidat pour la synthèse d'une variété de molécules pharmacologiquement actives, ce qui pourrait conduire à de nouveaux traitements pour les maladies .
Processus industriels
Le this compound peut trouver des applications dans divers processus chimiques industriels. Sa réactivité pourrait être exploitée dans la synthèse de produits chimiques industriels ou comme catalyseur dans certains types de réactions chimiques .
Chimie analytique
Enfin, en chimie analytique, ce composé pourrait être utilisé comme étalon ou matériau de référence en chromatographie ou en spectrométrie. Il peut aider au développement de méthodes analytiques pour détecter ou quantifier des composés similaires dans des mélanges complexes .
Propriétés
IUPAC Name |
methyl 3-amino-4,4-dimethylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)6(9)5-7(10)11-4/h6H,5,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOFUFBBXOWCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1465787.png)





![6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B1465800.png)
![1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1465801.png)

![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1465804.png)

![N-[4-(3-hydroxyazetidine-1-carbonyl)phenyl]acetamide](/img/structure/B1465806.png)

